2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18F2N6O2S and its molecular weight is 456.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that features a unique arrangement of functional groups including an amino group, an oxadiazole ring, a pyrazole moiety, and an acetamide group. Its molecular formula is C22H21F2N5O2S with a molecular weight of approximately 499.0 g/mol. This structural diversity suggests significant potential for various biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the oxadiazole and pyrazole moieties enhances its interaction with enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may modulate enzyme activities and influence cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Research has shown that compounds containing oxadiazole and pyrazole structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and telomerase .
A study reported that related oxadiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like fluorine enhances the cytotoxic activity of these compounds.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have shown that modifications in the phenyl ring can significantly affect antibacterial activity .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, preliminary investigations suggest that this compound may exhibit anti-inflammatory and analgesic effects. The mechanisms are thought to involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of oxadiazole derivatives, it was found that compounds with similar structures to the target compound displayed significant growth inhibition in cancer cell lines such as A-431 and HT29. The most active derivative showed an IC50 value lower than that of the reference drug doxorubicin .
Study 2: Antimicrobial Properties
A series of synthesized compounds based on the oxadiazole framework were tested against a panel of bacterial strains. Results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Data Tables
Eigenschaften
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-13-7-8-14(22)15(23)9-13/h3-9H,10,24H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWMMZGPXRUHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.